molecular formula C14H12O2 B186775 9,10-Dihydrophenanthrene-9,10-diol CAS No. 25061-77-2

9,10-Dihydrophenanthrene-9,10-diol

Cat. No. B186775
CAS RN: 25061-77-2
M. Wt: 212.24 g/mol
InChI Key: MFXNBQWUTDDOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydrophenanthrene-9,10-diol is a chemical compound that belongs to the family of phenanthrenes. It is a diol, which means it has two hydroxyl groups (-OH) attached to the phenanthrene ring. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry, biochemistry, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and Novel Applications : One study describes the one-pot reduction of 9,10-diaryl-9,10-dihydrophenanthrene-9,10-diols to create novel phenanthrenes and polyphenanthrenes with efficient blue emission, highlighting its potential in the synthesis of organic materials (He et al., 2008).
  • Molecular Structure Analysis : Research on the molecular structures of 9,10-Dihydrophenanthrene derivatives reveals insights into the effects of substituent groups on bond lengths, crucial for understanding its chemical behavior (Suzuki et al., 2000).

Biological and Medicinal Research

  • Antitumor Activity : A study identified novel 9,10-dihydrophenanthrene metabolites from Juncus effusus, with some showing significant antitumor activity, indicating potential medicinal applications (Greca et al., 1992).
  • Cytotoxic Properties : Further investigation into Juncus effusus led to the isolation of nine 9,10-dihydrophenanthrenes, many of which exhibited cytotoxic properties in vitro (Della Greca et al., 1993).

Material Science and Engineering

  • Electrochemical Applications : The electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene, resulting in copolymers with tunable fluorescence properties, suggests potential uses in material science and electronic applications (Liu et al., 2010).

Environmental and Ecological Studies

  • Allelopathic and Antifungal Activities : Research into the allelopathic, cytotoxic, and antifungal activities of dihydrophenanthrenes from Banisteriopsis anisandra reveals their potential ecological impact and uses in pest management (Freitas et al., 2015).

Advanced Synthesis Techniques

  • Asymmetric Synthesis for Chiral Derivatives : A novel asymmetric synthetic method for multisubstituted 9,10-dihydrophenanthrenes was developed, offering potential in the synthesis of complex organic molecules (Suzuki et al., 2012).

properties

IUPAC Name

9,10-dihydrophenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNBQWUTDDOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297261
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydrophenanthrene-9,10-diol

CAS RN

25061-77-2, 2510-71-6
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25061-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol, 9,10-dihydro- (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydroxy-9,10-dihydrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9, 9,10-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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